2,3-dichlorobenzoic acid
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Overview
Description
2,3-dichlorobenzoic acid is a stable isotope-labeled compound, specifically a derivative of benzoic acid where the carbon-7 atom is replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of analytical chemistry and proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichlorobenzoic acid typically involves the chlorination of benzoic acid derivativesThe carbon-13 isotope is then incorporated at the carbon-7 position through isotopic labeling techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination reactions under controlled conditions. The process requires precise temperature and pressure control to ensure the selective chlorination of the benzoic acid ring. The isotopic labeling is achieved using carbon-13 enriched reagents, which are introduced during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,3-dichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzoic acid derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2,3-dichlorobenzoic acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Proteomics: Employed in the study of protein structures and functions.
Environmental Studies: Utilized in tracing the fate and transport of chlorinated compounds in the environment.
Pharmaceutical Research: Investigated for its potential use in drug development and metabolic studies .
Mechanism of Action
The mechanism of action of 2,3-dichlorobenzoic acid involves its interaction with specific molecular targets. The compound’s chlorinated structure allows it to participate in various chemical reactions, making it useful in studying reaction mechanisms and pathways. The carbon-13 isotope labeling provides a unique advantage in tracking the compound’s behavior in complex biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: Another chlorinated benzoic acid with chlorine atoms at the 2 and 4 positions.
2,5-Dichlorobenzoic Acid: Chlorinated benzoic acid with chlorine atoms at the 2 and 5 positions.
2,6-Dichlorobenzoic Acid: Chlorinated benzoic acid with chlorine atoms at the 2 and 6 positions
Uniqueness
2,3-dichlorobenzoic acid is unique due to its specific isotopic labeling with carbon-13, which makes it particularly valuable in analytical and research applications. The position of the chlorine atoms also influences its reactivity and the types of reactions it can undergo, distinguishing it from other chlorinated benzoic acids .
Properties
IUPAC Name |
2,3-dichlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/i7+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOJBHRZQQDFHA-CDYZYAPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661911 |
Source
|
Record name | 2,3-Dichloro(carboxy-~13~C)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184971-82-1 |
Source
|
Record name | 2,3-Dichloro(carboxy-~13~C)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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